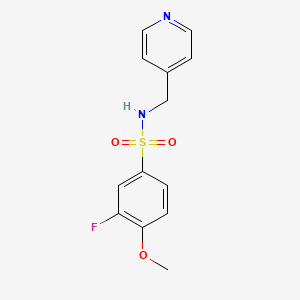![molecular formula C19H20N4O3S B5320192 2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is widely used in laboratory experiments to study the function of serine proteases in various biological processes.
Mécanisme D'action
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from catalyzing its substrate. This compound is a suicide inhibitor, meaning that it permanently inactivates the enzyme.
Biochemical and Physiological Effects
The inhibition of serine proteases by this compound can have a wide range of biochemical and physiological effects. Serine proteases play important roles in many biological processes, including blood coagulation, inflammation, and apoptosis. Inhibition of these enzymes can affect these processes and lead to changes in cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide has several advantages as a serine protease inhibitor for laboratory experiments. It is a potent inhibitor of a wide range of serine proteases, and it is relatively easy to use and handle. However, this compound has some limitations as well. It is not selective for specific serine proteases, and it can also inhibit other classes of proteases. In addition, this compound can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide and serine protease inhibition. One area of interest is the development of more selective inhibitors that target specific serine proteases. This could lead to the development of new therapies for diseases that involve dysregulated serine protease activity, such as cancer and inflammatory disorders. Another area of interest is the investigation of the role of serine proteases in cellular processes beyond their well-known functions in blood coagulation and inflammation. This could lead to new insights into the complex interplay between proteases and other cellular pathways.
Méthodes De Synthèse
The synthesis of 2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide involves the reaction of 4-(4-morpholinyl)phthalic anhydride with 2-methyl-5-nitrobenzenesulfonamide in the presence of a reducing agent like zinc dust. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield.
Applications De Recherche Scientifique
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide is widely used in scientific research to investigate the role of serine proteases in various biological processes. It is used to inhibit the activity of serine proteases in vitro and in vivo, and to study the effects of their inhibition on cellular processes. This compound is also used to isolate and purify serine proteases from biological samples, such as blood plasma and tissue extracts.
Propriétés
IUPAC Name |
2-methyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-6-7-14(12-17(13)27(20,24)25)18-15-4-2-3-5-16(15)19(22-21-18)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGBYVVRJJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)
![N-(3,4-difluorophenyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5320133.png)
![3,3-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5320141.png)
![2-ethyl-7-(2-methoxy-5-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320163.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5320171.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5320175.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5320196.png)


![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)
